4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
Description
The compound 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorobenzylsulfanyl group and a 4-chlorobenzenesulfonamide moiety. Such compounds are of significant interest in medicinal chemistry due to the bioactivity associated with the –N–C–S unit and sulfonamide groups, which are known to exhibit antimicrobial, anti-inflammatory, and antioxidant properties . The synthesis of similar triazole-sulfonamide hybrids often involves cyclization reactions and functionalization of the triazole ring, as described in crystallographic studies .
Properties
IUPAC Name |
4-chloro-N-[[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S2/c1-23-16(10-20-27(24,25)15-8-6-14(19)7-9-15)21-22-17(23)26-11-12-2-4-13(18)5-3-12/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOVXPYZTVLLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide (CAS No. 338421-49-1) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16Cl2N4O2S2
- Molecular Weight : 443.37 g/mol
- Structure : The compound features a benzene sulfonamide core with a triazole ring and a chlorobenzyl sulfanyl group.
Biological Activity Overview
The biological activities of sulfonamide derivatives, including the compound , often involve interactions with various biological targets. Here are some key areas of interest:
Antimicrobial Activity
Sulfonamides are primarily known for their antimicrobial properties. Research indicates that derivatives similar to 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide exhibit significant antibacterial effects against various pathogens.
Cardiovascular Effects
A study by Figueroa-Valverde et al. (2023) explored the impact of benzene sulfonamides on cardiac perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain sulfonamide derivatives could significantly reduce coronary resistance and alter perfusion pressure, suggesting potential cardiovascular benefits or risks associated with these compounds .
The proposed mechanisms by which this compound exerts its biological effects include:
- Calcium Channel Modulation : Some studies indicate that sulfonamides may act as calcium channel inhibitors, affecting vascular smooth muscle contraction and potentially influencing blood pressure regulation .
- Enzyme Inhibition : The triazole moiety may interact with specific enzymes involved in metabolic pathways, leading to altered biochemical responses in targeted cells.
Table 1: Summary of Biological Activity Studies
| Study Reference | Compound Tested | Biological Effect | Methodology |
|---|---|---|---|
| Figueroa-Valverde et al. (2023) | 4-(2-aminoethyl)-benzenesulfonamide | Decreased coronary resistance | Isolated rat heart model |
| Shao et al. (2012) | Various sulfonamide derivatives | Calcium channel inhibition | Docking studies |
| Zhang et al. (2015) | Benzene sulfonamides | Antimicrobial activity | In vitro assays |
Pharmacological Applications
The potential applications of 4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide in pharmacology include:
- Antibacterial Treatments : Its structure suggests efficacy against bacterial infections.
- Cardiovascular Therapeutics : Its effects on coronary resistance may position it as a candidate for cardiovascular drugs.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
